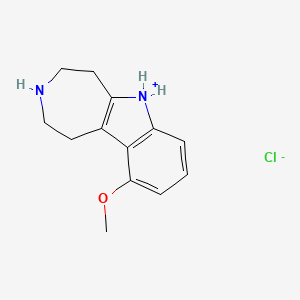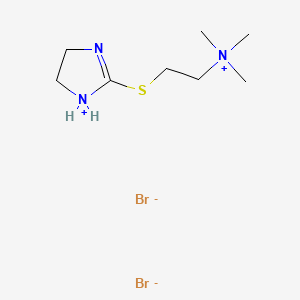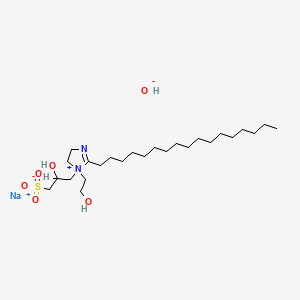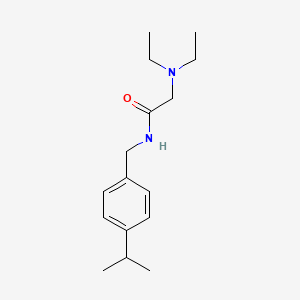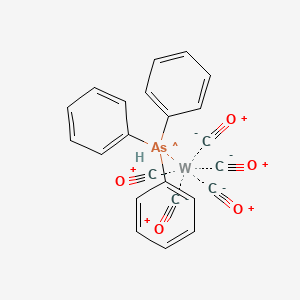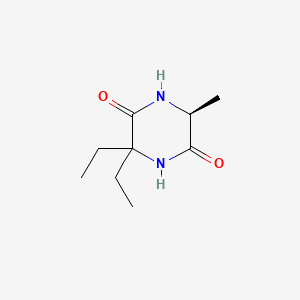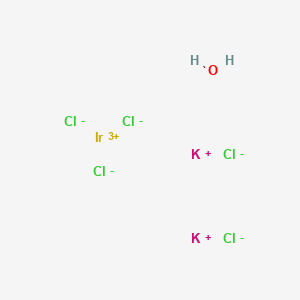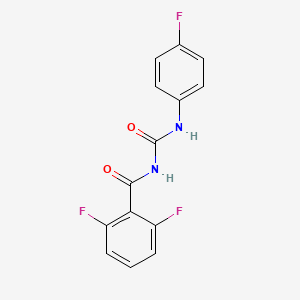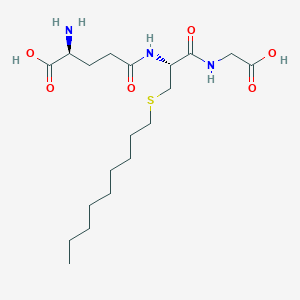
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine is a tripeptide composed of the amino acids L-glutamic acid, L-cysteine, and glycine. This compound is known for its unique gamma-glutamyl bond, which links the amino acids in an unconventional manner. It is a key intermediate in various biochemical pathways and has significant roles in cellular processes, particularly in maintaining redox homeostasis and detoxification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl bond is formed through the use of specific coupling reagents such as carbodiimides or phosphonium salts. The reaction conditions often require anhydrous solvents and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high throughput. The final product is typically obtained through cleavage from the resin and subsequent purification steps such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The gamma-glutamyl bond can participate in transpeptidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Enzymatic reactions involving gamma-glutamyltransferase.
Major Products
Oxidation: Formation of cystine or mixed disulfides.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of gamma-glutamyl derivatives.
Applications De Recherche Scientifique
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in cellular redox regulation and as a precursor to glutathione.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the development of antioxidant formulations and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine involves its participation in redox reactions and detoxification processes. It acts as a substrate for enzymes such as gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group to acceptor molecules. This process is crucial for maintaining cellular glutathione levels and protecting cells from oxidative damage. The compound also interacts with various molecular targets, including reactive oxygen species (ROS) and electrophiles, neutralizing their harmful effects.
Comparaison Avec Des Composés Similaires
L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine can be compared with other gamma-glutamyl peptides such as:
Gamma-Glutamylcysteine: A precursor to glutathione with similar redox properties.
Glutathione: A tripeptide with a well-established role in antioxidant defense.
Gamma-Glutamyl-S-Methyl-L-Cysteinylglycine: A variant with a methyl group instead of a nonyl group, affecting its hydrophobicity and reactivity.
The uniqueness of this compound lies in its nonyl group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins.
Propriétés
Formule moléculaire |
C19H35N3O6S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nonylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H35N3O6S/c1-2-3-4-5-6-7-8-11-29-13-15(18(26)21-12-17(24)25)22-16(23)10-9-14(20)19(27)28/h14-15H,2-13,20H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
Clé InChI |
LUOWFOMONLCPJP-GJZGRUSLSA-N |
SMILES isomérique |
CCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
CCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
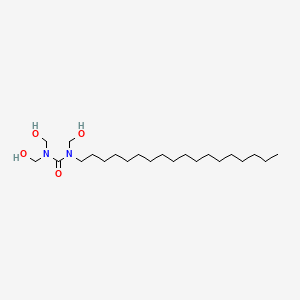

![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)

